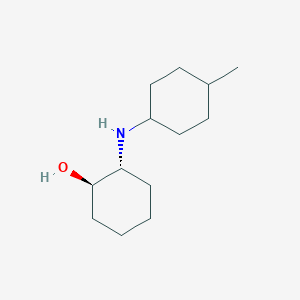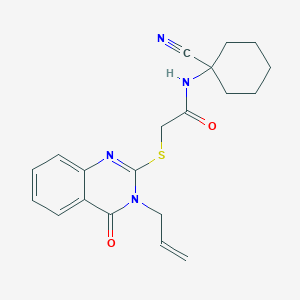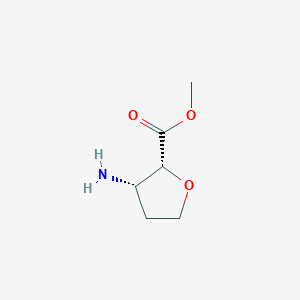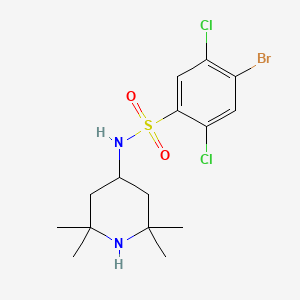![molecular formula C13H17N3O4S B13364607 [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethylureido group and a methylthio group attached to a nicotinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinate Ester: The starting material, 2-(methylthio)nicotinic acid, is esterified using an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Introduction of the Ethylureido Group: The ester is then reacted with ethyl isocyanate under controlled conditions to introduce the ethylureido group. This step may require a base catalyst (e.g., triethylamine) to facilitate the reaction.
Final Coupling Reaction: The intermediate product is coupled with 1-oxopropan-2-yl chloride in the presence of a suitable base (e.g., pyridine) to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylureido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amines or thiols, base catalysts like triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the nicotinate moiety.
Substitution: Substituted ethylureido derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The ethylureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methylthio group may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The nicotinate moiety may also play a role in modulating biological pathways, such as those involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Methylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate
- 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(ethylthio)nicotinate
- 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylsulfonyl)nicotinate
Comparison: 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is unique due to the presence of both the ethylureido and methylthio groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H17N3O4S |
|---|---|
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O4S/c1-4-14-13(19)16-10(17)8(2)20-12(18)9-6-5-7-15-11(9)21-3/h5-8H,4H2,1-3H3,(H2,14,16,17,19) |
InChI-Schlüssel |
MODWYEMRBXFKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC(=O)C(C)OC(=O)C1=C(N=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)

![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)

![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)

![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)


![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)


